Corynoxine
Overview
Description
. It is a natural product isolated from the plant Uncaria rhynchophylla, commonly used in traditional medicine. Mitrinermin has gained attention due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and vasodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mitrinermin involves several steps, starting from the extraction of the natural product from Uncaria rhynchophylla. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods
Industrial production of Mitrinermin is primarily based on the large-scale cultivation of Uncaria rhynchophylla and subsequent extraction and purification processes. Advances in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and purity of Mitrinermin .
Chemical Reactions Analysis
Types of Reactions
Mitrinermin undergoes various chemical reactions, including:
Oxidation: Mitrinermin can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield reduced derivatives.
Substitution: Mitrinermin can undergo substitution reactions with different reagents to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Mitrinermin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Mitrinermin is studied for its neuroprotective effects and its potential role in preventing neurodegenerative diseases.
Medicine: It has shown promise in the treatment of cardiovascular diseases due to its vasodilatory properties.
Mechanism of Action
Mitrinermin exerts its effects through multiple mechanisms:
Neuroprotective Effects: It modulates neurotransmitter release and protects neurons from oxidative stress.
Anti-inflammatory Effects: Mitrinermin inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vasodilatory Effects: It acts on vascular smooth muscle cells to induce relaxation and improve blood flow.
Comparison with Similar Compounds
Similar Compounds
Isorhynchophylline: Another compound isolated from Uncaria rhynchophylla with similar neuroprotective properties.
Hirsutine: A related compound with vasodilatory and anti-inflammatory effects.
Corynoxeine: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness of Mitrinermin
Mitrinermin stands out due to its unique combination of neuroprotective, anti-inflammatory, and vasodilatory effects, making it a promising candidate for the development of multi-target therapeutic agents .
Properties
IUPAC Name |
methyl (Z)-2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC3(C2CC1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-66-4 | |
Record name | Rhyncophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 76-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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